RSV L-protein-IN-3

Description

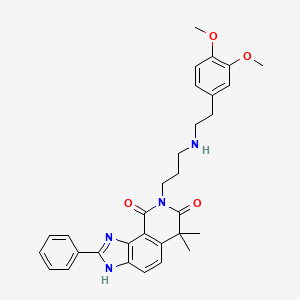

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H34N4O4 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione |

InChI |

InChI=1S/C31H34N4O4/c1-31(2)22-12-13-23-27(34-28(33-23)21-9-6-5-7-10-21)26(22)29(36)35(30(31)37)18-8-16-32-17-15-20-11-14-24(38-3)25(19-20)39-4/h5-7,9-14,19,32H,8,15-18H2,1-4H3,(H,33,34) |

InChI Key |

USPSSMHHTFYNKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of RSV L-protein-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RSV L-protein-IN-3, a potent inhibitor of the Respiratory Syncytial Virus (RSV) polymerase. This document details the core mechanism, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Viral mRNA Capping

This compound functions as a wild-type RSV polymerase inhibitor.[1] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), specifically targeting the cotranscriptional mRNA guanylylation process.[2][3][4][5] This inhibition prevents the proper capping of viral mRNAs, leading to the production of non-functional, triphosphorylated transcripts and ultimately halting viral replication.[2][3]

The RSV Large (L) protein is a multifunctional enzyme responsible for viral RNA transcription and replication. It contains several enzymatic domains, including the RdRp, a polyribonucleotidyl transferase (capping) domain, and a methyltransferase domain.[6] this compound is believed to bind to a novel motif within the L protein that is distinct from the catalytic core of the polymerase. This binding event allosterically inhibits the guanylylation of nascent viral mRNA transcripts.[2] Resistance to this class of inhibitors has been mapped to mutations in this novel motif within the L protein, further confirming it as the direct target.[2][3]

The inhibition is noncompetitive with respect to nucleotides, indicating that this compound does not directly compete with nucleotide triphosphates for binding to the active site of the polymerase.[2] Instead, it interferes with the capping process, a crucial step for the stability and translation of viral mRNAs.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data:

| Parameter | Value (μM) | Description |

| IC50 | 10.4 | The half maximal inhibitory concentration against the isolated wild-type RSV polymerase in a biochemical assay. |

| EC50 | 2.1 | The half maximal effective concentration required to inhibit RSV replication in a cell-based assay. |

| CC50 | 16 | The half maximal cytotoxic concentration in HEp-2 cells. |

Data sourced from MedChemExpress.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of RSV transcription and inhibition by L-protein-IN-3.

Caption: Experimental workflow for antiviral activity assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and similar compounds.

RSV RNA-Dependent RNA Polymerase (RdRp) Assay (Biochemical Assay for IC50 Determination)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the RSV polymerase.

-

Preparation of RSV Ribonucleoprotein (RNP) Complex:

-

Infect HEp-2 cells with a high multiplicity of infection (MOI) of RSV.

-

After a suitable incubation period (e.g., 48-72 hours) to allow for viral replication, harvest the cells.

-

Prepare a cytoplasmic extract by lysing the cells in a hypotonic buffer.

-

The crude RNP complex containing the L, P, N, and M2-1 proteins, along with the viral RNA template, is isolated from the cytoplasmic extract through centrifugation.

-

-

In Vitro Transcription Reaction:

-

The transcription reaction is typically performed in a 96-well plate format.

-

The reaction mixture contains the isolated RNP complex, a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT), and nucleotide triphosphates (ATP, CTP, UTP, and radiolabeled GTP, e.g., [α-³²P]GTP).

-

Serial dilutions of this compound (or a vehicle control) are added to the reaction mixtures.

-

The reaction is initiated by the addition of the RNP complex and incubated at 30°C for a defined period (e.g., 2-3 hours).

-

-

Detection of RNA Synthesis:

-

The newly synthesized radiolabeled viral RNA is captured and quantified. One common method is the DE81 filter binding assay, where the reaction mixture is spotted onto DE81 anion-exchange filter paper.

-

The filters are washed to remove unincorporated radiolabeled nucleotides.

-

The amount of incorporated radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of RNA synthesis is calculated for each compound concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cell-Based Antiviral Assay (EC50 Determination)

This assay determines the concentration of the compound required to inhibit viral replication in a cellular context.

-

Cell Culture and Infection:

-

HEp-2 cells are seeded in 96-well plates and grown to confluency.

-

The cells are pre-incubated with serial dilutions of this compound for a short period (e.g., 1 hour).

-

The cells are then infected with a low MOI of RSV (e.g., 0.1).

-

The infected cells are incubated in the presence of the compound for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

-

Quantification of Viral Replication:

-

Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death and morphological changes (syncytia formation) is visually scored. The EC50 is the concentration at which a 50% reduction in CPE is observed.

-

ELISA-based Quantification of Viral Protein:

-

After incubation, the cells are fixed and permeabilized.

-

The cells are then incubated with a primary antibody specific for an RSV protein (e.g., the F protein).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, and the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of viral protein, is measured using a plate reader.

-

-

-

Data Analysis:

-

The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus-only control.

-

The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

This assay measures the effect of the compound on the viability of the host cells.

-

Cell Treatment:

-

HEp-2 cells are seeded in 96-well plates.

-

The cells are incubated with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 48-72 hours).

-

-

Cell Viability Measurement:

-

A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP levels (e.g., CellTiter-Glo®), is added to the wells.

-

For the MTT assay, the viable cells metabolize the MTT into a colored formazan product, which is then solubilized and the absorbance is measured. For ATP-based assays, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control.

-

The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

-

This comprehensive guide provides a detailed understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in the field of antiviral drug development.

References

- 1. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Antiviral Development: A Technical Guide to the Discovery and Synthesis of RSV L-Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of Respiratory Syncytial Virus (RSV) L-protein inhibitors. As a critical component of the viral replication machinery, the large (L) protein, with its RNA-dependent RNA polymerase (RdRp) functionality, presents a prime target for novel antiviral therapeutics. This document details the core methodologies for identifying and characterizing these inhibitors, presents key quantitative data for prominent compounds, and outlines the fundamental signaling pathways involved in RSV replication.

The RSV L-Protein: A Strategic Target for Antiviral Intervention

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The RSV L-protein is a multifunctional enzyme essential for viral replication, encompassing RNA-dependent RNA polymerase (RdRp), mRNA capping (guanylyltransferase and methyltransferase), and polyadenylation activities.[2][3][4] Its central role in the viral life cycle and its conserved nature across RSV subtypes make it an attractive target for the development of direct-acting antiviral agents.[1][5][6] Inhibition of the L-protein's enzymatic functions effectively halts viral RNA synthesis, preventing the production of new viral particles and thereby controlling the infection.[1][7]

The viral replication complex, responsible for transcribing the viral genome into mRNAs and replicating the full-length genome, is comprised of the L-protein, the phosphoprotein (P), the nucleoprotein (N), and the M2-1 protein.[5][8][9] The N protein encapsidates the viral RNA, the P protein acts as a polymerase cofactor, and the M2-1 protein is a transcription anti-termination factor.[3][5][9] L-protein inhibitors typically function by binding to active or allosteric sites on the protein, disrupting its catalytic activity.[1][7]

Quantitative Efficacy of Key RSV L-Protein Inhibitors

The discovery and development of RSV L-protein inhibitors have yielded several promising compounds. Their efficacy is typically quantified by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of the viral replication or enzymatic activity, respectively. Cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Below are tables summarizing the quantitative data for notable RSV L-protein inhibitors.

| Compound | RSV Strain(s) | Assay Type | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| AZ-27 | RSV A (A2) | RSV ELISA | HEp-2 | 24 ± 9 nM | >100 µM | >4167 | [8][10] |

| RSV B (B-WST) | RSV ELISA | HEp-2 | 1.0 ± 0.28 µM | >100 µM | >100 | [10] | |

| YM-53403 | RSV A | Plaque Reduction | HeLa | 0.20 µM | >100 µM | >500 | [11] |

| RSV B | Not Active | - | - | - | - | [12] | |

| BI cpd D (RSV L-protein-IN-1) | RSV | Polymerase Assay | - | 89 nM (IC50) | 8.4 µM | ~94 | [13] |

| RSV | Antiviral Assay | HEp-2 | 21 nM (EC50) | 8.4 µM | ~400 | [13] | |

| DZ7487 | RSV A (Long) | CPE Assay | HEp-2 | 16 nM | >100 µM | >6250 | [14] |

| RSV B (9320) | CPE Assay | HEp-2 | 19 nM | >100 µM | >5263 | [14] | |

| RSV A2 | CPE Assay | HEp-2 | 33 nM | >100 µM | >3030 | [14] | |

| Triazole-1 | RSV A and B | CPE Assay | HEp-2 | ~1 µM | >50 µM | >50 | [15][16] |

Table 1: In Vitro Efficacy and Cytotoxicity of Selected RSV L-Protein Inhibitors.

| Compound | Study Type | Population | Dose | Key Findings | Reference(s) |

| S-337395 | Phase 2 Human Challenge | Healthy Adults | Not specified | 88.94% reduction in viral load (p<0.0001) and significant improvement in clinical symptom scores compared to placebo. | [17] |

Table 2: Clinical Trial Data for an Investigational RSV L-Protein Inhibitor.

Synthesis of RSV L-Protein Inhibitors

The chemical synthesis of potent and selective RSV L-protein inhibitors is a cornerstone of the drug discovery process. While detailed, proprietary synthesis routes for many compounds are not publicly available, general synthetic strategies for some chemical scaffolds have been described.

For instance, the synthesis of certain 7-hydroxy-4-arylcoumarins, a class of compounds that has shown anti-RSV activity, involves an acid-catalyzed Pechmann condensation between resorcinol and an ester of a β-keto-carboxylic acid.[13] The synthesis of monoterpene-substituted arylcoumarins involves the preparation of monoterpenoid bromides followed by their reaction with the arylcoumarin scaffold.[13]

Detailed synthetic schemes for prominent inhibitors like YM-53403, BI compound D, and AZ-27 are often developed and optimized "in-house" by pharmaceutical companies and may be protected by patents.[2][12]

Experimental Protocols for Inhibitor Evaluation

The identification and characterization of RSV L-protein inhibitors rely on a suite of robust in vitro assays. These assays are designed to measure the antiviral activity of compounds, elucidate their mechanism of action, and assess their cytotoxicity.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to identify compounds that protect host cells from virus-induced cell death.

Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2, Vero) at a density that will result in a confluent monolayer after overnight incubation.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: Infect the cell monolayer with a low multiplicity of infection (MOI) of RSV. Immediately after infection, add the diluted compounds to the respective wells. Include virus-only (positive control for CPE) and cell-only (negative control) wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

-

Quantification of Cell Viability: Assess cell viability using a suitable method. A common method is staining with a 0.1% crystal violet solution. After staining, the dye is solubilized, and the absorbance is read on a plate reader. Alternatively, cell viability can be measured using assays that quantify ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral-induced CPE.

Plaque Reduction Assay

This assay provides a more quantitative measure of a compound's ability to inhibit the production of infectious virus particles.

Protocol:

-

Cell Seeding: Seed 6-well or 12-well plates with a host cell line (e.g., HEp-2, Vero) to form a confluent monolayer.

-

Virus Dilution and Incubation: Prepare serial dilutions of the RSV stock. Inoculate the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.

-

Compound Treatment and Overlay: Remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing 0.3-0.6% agarose or methylcellulose) mixed with various concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for 5-7 days to allow for plaque formation.[14]

-

Plaque Visualization and Counting:

-

Immunostaining: Fix the cells and stain with an RSV-specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate (e.g., DAB) to visualize the plaques.[10]

-

Crystal Violet Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize the plaques as clear zones in the stained cell monolayer.

-

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, the concentration that reduces the number of plaques by 50% compared to the virus control.

RSV Replicon and Minigenome Assays

These cell-based assays are crucial for confirming that a compound targets the viral replication/transcription machinery.

-

Replicon Assay: Utilizes a subgenomic RSV RNA that can self-replicate in the presence of the viral replication proteins (N, P, L, and M2-1) but does not produce infectious virus. The replicon often contains a reporter gene (e.g., luciferase) whose expression is dependent on RNA replication.

-

Minigenome Assay: Involves the co-transfection of cells with plasmids expressing the N, P, L, and M2-1 proteins, along with a plasmid encoding a small, non-replicating "minigenome" RNA that contains a reporter gene flanked by the RSV leader and trailer regions. The L-protein complex transcribes the reporter gene from the minigenome.

General Protocol (Luciferase Reporter):

-

Cell Seeding and Transfection: Seed cells (e.g., BHK-21, HEp-2) in a multi-well plate. For the minigenome assay, co-transfect the cells with the expression plasmids for N, P, L, M2-1, and the minigenome reporter plasmid. For the replicon assay, use a stable cell line expressing the replicon or transfect with the replicon RNA.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells after transfection or to the replicon-expressing cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for replication/transcription and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces luciferase expression by 50%.

Immunofluorescence Assay

This assay is used to visualize and quantify the expression of viral proteins within infected cells.

Protocol:

-

Cell Culture and Infection: Grow host cells on coverslips or in optical-quality multi-well plates. Infect the cells with RSV in the presence or absence of the test compound.

-

Fixation and Permeabilization: After an appropriate incubation period (e.g., 24-48 hours), fix the cells with a fixative such as 4% paraformaldehyde or cold acetone.[1] Permeabilize the cells with a detergent like 0.1% Triton X-100 to allow antibodies to access intracellular antigens.[1]

-

Immunostaining:

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA).

-

Primary Antibody: Incubate the cells with a primary antibody specific for an RSV protein (e.g., anti-RSV F or N protein monoclonal antibody).[1]

-

Secondary Antibody: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

-

Mounting and Visualization: Mount the coverslips onto microscope slides with mounting medium containing an anti-fade reagent. Visualize the fluorescent signal using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity or the number of infected cells to determine the effect of the compound on viral protein expression.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the RSV replication cycle and the points of inhibition by L-protein inhibitors.

Caption: Overview of the Respiratory Syncytial Virus (RSV) replication cycle within the host cell cytoplasm.

Caption: Mechanism of action of RSV L-protein inhibitors, targeting the viral polymerase complex to block transcription and replication.

Caption: A generalized workflow for the discovery and preclinical development of RSV L-protein inhibitors.

Conclusion

The discovery and synthesis of RSV L-protein inhibitors represent a promising frontier in the development of effective antiviral therapies for RSV infections. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field. Continued efforts in high-throughput screening, rational drug design, and rigorous preclinical evaluation will be crucial in advancing novel L-protein inhibitors from the laboratory to the clinic, ultimately addressing a significant unmet medical need.

References

- 1. Immunofluorescence Assay to detect respiratory syncytial virus [protocols.io]

- 2. journals.asm.org [journals.asm.org]

- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. patientcareonline.com [patientcareonline.com]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of RSV L-Protein-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RSV L-protein-IN-3, a notable inhibitor of the respiratory syncytial virus (RSV) polymerase. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological and experimental workflows to support research and development efforts in antiviral drug discovery.

Introduction to RSV L-Protein Inhibition

The respiratory syncytial virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV Large (L) protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral therapeutics.[1][2] The L-protein incorporates the RNA-dependent RNA polymerase (RdRp) activity, along with mRNA capping and polyadenylation functions.[3][4] Inhibitors targeting the L-protein can effectively halt viral replication.[2] this compound belongs to a class of non-nucleoside inhibitors that have demonstrated potent antiviral activity against RSV.[5][6]

Structure-Activity Relationship of this compound and Analogs

The core of this guide focuses on the structure-activity relationship of a series of compounds related to this compound (also referred to as Compound B in seminal literature). The following table summarizes the biological activity of these compounds, highlighting the impact of structural modifications on their potency against RSV.

| Compound ID | R1 | R2 | R3 | R4 | Polymerase IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) |

| A | H | H | H | H | >50 | >25 | >50 |

| B (IN-3) | NO2 | H | CH3 | OCH3 | 10.4 | 2.1 | 16 |

| C | H | H | CH3 | OCH3 | 0.45 | 0.033 | 10.5 |

| D (IN-1) | NO2 | C(CH3)3 | CH3 | OCH3 | 0.089 | 0.021 | 8.4 |

| E | H | C(CH3)3 | H | H | 0.045 | 0.011 | 10.2 |

Data extracted from Liuzzi et al., J Virol. 2005.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.

RSV Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for evaluating the ability of antiviral compounds to protect host cells from virus-induced cell death.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (EC50).

Methodology:

-

Cell Seeding: HEp-2 cells are seeded into 96-well plates at a density of 6,000 cells per well and incubated overnight to form a monolayer.[8]

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.[8]

-

Infection: The cell monolayers are infected with an RSV strain (e.g., A2) at a multiplicity of infection (MOI) sufficient to cause >80% CPE in the virus control wells after the incubation period.[9]

-

Treatment: The diluted compounds are added to the infected cell monolayers. Control wells include virus-infected/untreated cells and uninfected/untreated cells.

-

Incubation: Plates are incubated for 5 days at 37°C in a 5% CO2 incubator.[8]

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric or luminescent method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[10]

-

Data Analysis: The EC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE.

RSV Replicon-Based Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of the inhibition of RSV RNA synthesis by targeting the viral polymerase complex.

Objective: To quantify the inhibitory effect of compounds on RSV polymerase activity by measuring the expression of a reporter gene (luciferase) under the control of RSV regulatory sequences.

Methodology:

-

Cell Line: A stable cell line (e.g., BHK-21 or HEp-2) expressing a subgenomic RSV replicon containing a luciferase reporter gene is used.[1]

-

Compound Treatment: The replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for 48 hours to allow for replicon expression and the effect of the inhibitor to manifest.

-

Cell Lysis: The cells are washed with PBS and then lysed using a specific lysis buffer (e.g., Renilla lysis buffer).[11]

-

Luciferase Activity Measurement: The luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.[12]

-

Data Analysis: The EC50 value is determined as the compound concentration that causes a 50% reduction in luciferase activity compared to untreated controls.

RSV F Protein ELISA Assay

This immunoassay is used to quantify the amount of a specific viral protein (in this case, the Fusion protein) as an indicator of viral replication.

Objective: To measure the reduction in RSV F protein expression in the presence of an antiviral compound.

Methodology:

-

Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.

-

Compound Treatment: The infected cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral protein expression.

-

Cell Fixation and Permeabilization: The cells are fixed with an appropriate fixative (e.g., acetone) to preserve the cellular and viral proteins.

-

Primary Antibody Incubation: The fixed cells are incubated with a primary monoclonal antibody specific for the RSV F protein.

-

Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This antibody binds to the primary antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.[13]

-

Data Acquisition and Analysis: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength. The EC50 is calculated as the compound concentration that inhibits F protein expression by 50%.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological contexts, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 10. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]

- 11. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. mybiosource.com [mybiosource.com]

Biochemical Characterization of RSV L-protein-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of RSV L-protein-IN-3, a known inhibitor of the Respiratory Syncytial Virus (RSV) L protein. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development efforts in the field of RSV therapeutics.

Introduction to RSV L Protein and its Inhibition

Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV L (Large) protein is a multifunctional enzyme essential for viral replication, making it a prime target for antiviral drug development.[1][2][3] The L protein, a core component of the viral RNA-dependent RNA polymerase (RdRp) complex, harbors several enzymatic activities, including RNA synthesis, mRNA capping, and methylation.[1][2][4][5] this compound has been identified as an inhibitor of the wild-type RSV polymerase.[6][7][8]

Quantitative Biochemical Data

The inhibitory and cytotoxic activities of this compound have been quantified in cell-based assays. A summary of the available data is presented below for clear comparison.

| Parameter | Value | Target/Assay Condition | Source |

| IC50 | 10.4 μM | Wild-type RSV polymerase | [6][7][8] |

| EC50 | 2.1 μM | Against RSV in infected HEp-2 cells | [6][7][8][9] |

| CC50 | 16 μM | HEp-2 cells | [6][9] |

These values indicate that this compound is active against RSV in cell culture at concentrations below its cytotoxic concentration.

Mechanism of Action

This compound targets the viral RNA-dependent RNA polymerase, thereby inhibiting viral replication.[6][7][8] The L protein is responsible for both transcription of viral mRNAs and replication of the viral genome.[2][5] By inhibiting the polymerase function, this compound effectively halts the viral life cycle. The specific interaction with the L protein is believed to interfere with the cotranscriptional mRNA guanylylation process.[6]

Caption: Inhibition of RSV Replication by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below is a representative protocol for a cell-based antiviral assay to determine the EC50 of an RSV inhibitor.

Cell-Based Antiviral Efficacy Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting RSV replication in a cell line.

Materials:

-

HEp-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

RSV (e.g., Long strain)

-

This compound

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) of 0.1.

-

Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include wells with virus only (no compound) and cells only (no virus, no compound) as controls.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[9]

-

Quantification of Viral Replication: After incubation, quantify the extent of viral replication. This can be done through various methods such as plaque assay, RT-qPCR for viral RNA, or an enzyme-linked immunosorbent assay (ELISA) for a viral protein.

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a Cell-Based Antiviral Assay.

Structural and Functional Domains of RSV L Protein

Understanding the structure of the RSV L protein is key to elucidating the precise mechanism of action of inhibitors like this compound. The L protein is a large, ~250 kDa protein with multiple functional domains.[1]

-

RNA-dependent RNA polymerase (RdRp) Domain: Catalyzes the synthesis of the viral RNA genome and messenger RNAs.[2][5]

-

Capping Domain (PRNTase): Adds the 5' cap structure to viral mRNAs, which is crucial for their stability and translation.[2][5]

-

Methyltransferase (MTase) Domain: Methylates the mRNA cap.[2][5]

-

Connector Domain (CD) and C-Terminal Domain (CTD): Structural domains that are likely important for the overall conformation and function of the L protein.[4][5][10]

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. This compound | CAS#:868860-35-9 | Chemsrc [chemsrc.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Target Validation Studies for RSV L-Protein Inhibitors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation strategies for the target validation of inhibitors targeting the Respiratory Syncytial Virus (RSV) Large (L) protein. The RSV L-protein, an essential component of the viral RNA-dependent RNA polymerase (RdRp) complex, is a prime target for antiviral drug development due to its critical role in viral replication and transcription.[1][2][3] This document will detail key experimental protocols, guide data presentation, and illustrate the underlying molecular pathways and experimental workflows.

The RSV L-Protein: A Multifunctional Antiviral Target

The RSV L-protein is a large, multifunctional enzyme responsible for catalyzing viral RNA synthesis.[3] It forms a complex with the phosphoprotein (P) and nucleoprotein (N) to carry out the transcription of viral mRNAs and the replication of the viral RNA genome.[3][4][5] The L-protein itself possesses several enzymatic domains, including:

-

RNA-dependent RNA polymerase (RdRp): The core catalytic function for RNA synthesis.[3]

-

mRNA cap methyltransferase (MTase): Adds a methyl group to the 5' cap of viral mRNAs, crucial for their stability and translation.[3]

-

Polyribonucleotidyltransferase (PRNTase): Involved in the 5' capping of viral mRNAs.[3]

Inhibiting any of these essential functions can effectively halt the viral life cycle, making the L-protein an attractive target for therapeutic intervention.[1]

Experimental Strategies for L-Protein Target Validation

Validating that a compound's antiviral activity is mediated through the inhibition of the RSV L-protein involves a multi-pronged approach, combining cell-based assays, biochemical assays, and resistance studies.

In Vitro Antiviral Activity

The initial step is to determine the potency of the inhibitor against RSV replication in cell culture.

Table 1: Example Antiviral Activity of a Hypothetical L-Protein Inhibitor (LPI-X)

| Cell Line | RSV Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HEp-2 | A2 | 15 | > 50 | > 3333 |

| A549 | B1 | 25 | > 50 | > 2000 |

| Vero | Long | 20 | > 50 | > 2500 |

Experimental Protocol: Antiviral Activity (Plaque Reduction Assay)

-

Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.

-

Virus Preparation: Prepare serial dilutions of RSV stock.

-

Infection: Infect the cell monolayers with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with medium (e.g., 0.8% methylcellulose in MEM) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Studies

To pinpoint the stage of the viral life cycle affected, time-of-addition and viral RNA synthesis assays are crucial.

This assay helps to distinguish between inhibitors targeting early (entry) versus late (replication) stages of the viral life cycle. L-protein inhibitors are expected to be effective even when added several hours post-infection.[2]

Experimental Workflow: Time-of-Addition Assay

Caption: Workflow for a time-of-addition experiment.

Direct measurement of viral RNA levels in the presence of the inhibitor provides strong evidence for targeting the replication machinery.

Table 2: Example qRT-PCR Data for Hypothetical L-Protein Inhibitor (LPI-X)

| Treatment | Time Post-Infection (h) | RSV N Gene RNA Levels (log10 copies/µg total RNA) | Fold Reduction vs. DMSO |

| DMSO | 24 | 7.2 | - |

| LPI-X (10x EC50) | 24 | 4.1 | 1259 |

| DMSO | 48 | 8.5 | - |

| LPI-X (10x EC50) | 48 | 4.3 | 15849 |

Experimental Protocol: qRT-PCR for Viral RNA Quantification

-

Cell Culture and Infection: Infect HEp-2 cells with RSV in the presence of the test compound or DMSO control.

-

RNA Extraction: At various time points post-infection (e.g., 24, 48 hours), lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or a gene-specific primer for an RSV gene (e.g., the N gene).

-

Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a conserved region of the RSV genome (e.g., the N gene).[2] Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the viral RNA copy number based on a standard curve and normalize to the housekeeping gene. Determine the fold reduction in viral RNA levels in compound-treated cells compared to the DMSO control.

Minigenome Assay

An RSV minigenome assay directly measures the activity of the viral polymerase complex in a controlled cellular environment, independent of other viral life cycle stages.[6]

Logical Relationship: Minigenome Assay Principle

Caption: Principle of the RSV minigenome assay.

Resistance Studies

The definitive method for target validation is the generation and characterization of drug-resistant viruses. The identification of mutations in the gene encoding the target protein provides the strongest evidence for the compound's mechanism of action.[2]

Table 3: Example Resistance Profile for Hypothetical L-Protein Inhibitor (LPI-X)

| Virus | L-Protein Mutation | Fold Shift in EC50 |

| Wild-Type (A2) | None | 1 |

| LPI-X-Resistant 1 | Y1631H | > 50 |

| LPI-X-Resistant 2 | M1159I | > 30 |

Experimental Protocol: Generation of Resistant Viruses

-

Serial Passage: Serially passage RSV in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal concentrations of the inhibitor. Gradually increase the inhibitor concentration as the virus adapts.

-

Plaque Purification: Isolate individual resistant virus clones by plaque purification.

-

Phenotypic Characterization: Confirm the resistance phenotype by determining the EC50 of the inhibitor against the resistant clones and comparing it to the wild-type virus.

-

Genotypic Characterization: Extract viral RNA from the resistant clones, reverse transcribe, and sequence the entire L-protein coding region to identify mutations.

-

Reverse Genetics: To confirm that an identified mutation is responsible for resistance, introduce the mutation into a wild-type RSV infectious clone using site-directed mutagenesis and rescue recombinant virus. The resulting virus should exhibit the resistant phenotype.

Signaling and Replication Pathway Context

The RSV L-protein functions within the context of the viral ribonucleoprotein (RNP) complex. Understanding this relationship is key to interpreting experimental data.

Signaling Pathway: RSV Replication Complex

Caption: The RSV RNA-dependent RNA polymerase complex.

Conclusion

The validation of the RSV L-protein as the target of a novel inhibitor is a systematic process that builds from broad antiviral activity to specific molecular interactions. By employing a combination of cell-based assays, mechanistic studies like time-of-addition and minigenome analysis, and definitive resistance mapping, researchers can confidently establish the mechanism of action for new classes of RSV therapeutics. This structured approach is essential for the successful progression of L-protein inhibitors through the drug development pipeline.

References

- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

RSV L-protein-IN-3: A Technical Guide to its Inhibition of Viral Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Respiratory Syncytial Virus (RSV) L-protein inhibitor, RSV L-protein-IN-3, with a focus on its mechanism of action in the inhibition of viral transcription. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to RSV and the L-Protein Target

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals[1]. The RSV L-protein, a large multi-functional protein, is the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex[2][3]. This complex is responsible for both the transcription of viral mRNAs and the replication of the viral RNA genome[4][5]. The essential nature and conserved structure of the L-protein make it a prime target for antiviral drug development[3][6]. The L-protein possesses several enzymatic activities, including RNA polymerization, mRNA capping, and polyadenylation[5][7]. Inhibition of any of these functions can effectively halt the viral life cycle[3].

This compound: An Inhibitor of Viral Transcription

This compound is a small molecule inhibitor that targets the RSV L-protein, thereby inhibiting viral polymerase activity and, consequently, viral transcription. It has demonstrated efficacy against RSV in in vitro models.

Quantitative Data

The following table summarizes the key quantitative metrics for this compound and related compounds for comparative analysis.

| Compound | Target | IC50 | EC50 | CC50 | Cell Line | Reference |

| This compound | Wild-type RSV Polymerase | 10.4 µM | 2.1 µM (against RSV) | 16 µM | HEp-2 | [8] |

| AZ-27 | RSV L-protein | - | 0.01 µM (RSV A2), 1.3 µM (RSV B-WST) | >100 µM | HEp-2 | [7] |

| Triazole-1 | RSV L-protein | ~1 µM (RSV A & B subtypes) | - | - | HEp-2 | [2][6] |

| BI cpd D | RSV L-protein | - | 0.32 µM (RSV A2), 0.25 µM (RSV B-WST) | 9.3 µM | HEp-2 | [7] |

| YM-53403 | RSV L-protein | - | 0.75 µM (RSV A2), >20 µM (RSV B-WST) | >50 µM | HEp-2 | [7] |

Table 1: Quantitative Potency and Cytotoxicity Data for RSV L-Protein Inhibitors. IC50 (half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition in vitro. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. CC50 (half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay.

Mechanism of Action: Inhibition of Viral Transcription

This compound and similar inhibitors function by directly targeting the L-protein, a key component of the viral transcription and replication machinery[2][6]. The L-protein, in conjunction with the phosphoprotein (P), nucleoprotein (N), and M2-1 protein, forms the ribonucleoprotein (RNP) complex that carries out RNA synthesis[2][6]. By binding to the L-protein, these inhibitors are thought to interfere with its enzymatic functions, such as the initiation of transcription or the elongation of the mRNA transcript. Some inhibitors have been shown to specifically block the guanylylation of viral transcripts, a critical step in the formation of the 5' cap of viral mRNAs[9].

References

- 1. asm.org [asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 4. Minigenome System to Study Respiratory Syncytial Virus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

Structural Basis for RSV L-Protein Inhibition by Non-Nucleoside Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The respiratory syncytial virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, represents a key target for antiviral therapeutics. This technical guide provides an in-depth analysis of the structural basis for the inhibition of the RSV L-protein by non-nucleoside inhibitors (NNIs). While direct structural information for a compound specifically designated "IN-3" is not extensively available in the public domain, this document synthesizes the wealth of structural and functional data from well-characterized NNIs that target the RSV L-protein. By examining the binding modes and mechanisms of action of inhibitors like JNJ-8003, AZ-27, and MRK-1, we can elucidate the common and distinct features of L-protein inhibition. This guide details the experimental methodologies employed in these seminal studies, presents quantitative data in a comparative format, and utilizes visualizations to clarify complex molecular interactions and experimental workflows, offering a comprehensive resource for the ongoing development of potent anti-RSV agents.

Introduction: The RSV L-Protein as a Therapeutic Target

Respiratory syncytial virus is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The viral L-protein, in complex with the phosphoprotein (P), forms the core of the RNA-dependent RNA polymerase machinery responsible for viral genome replication and transcription. The multifunctional nature of the L-protein, which includes RNA synthesis, capping, and methylation activities, makes it an attractive target for antiviral drug development. Non-nucleoside inhibitors offer a promising class of antivirals that can allosterically modulate the function of the L-protein, often with high specificity and potency.

Quantitative Analysis of L-Protein Inhibitor Potency

The following tables summarize the reported potency and binding affinity of several well-characterized non-nucleoside inhibitors of the RSV L-protein.

Table 1: In Vitro Potency of RSV L-Protein Inhibitors

| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line | Reference |

| IN-3 | RSV Polymerase | Antiviral Assay | EC50: 2.1 µM | HEp-2 | [1] |

| RSV Polymerase | Biochemical Assay | IC50: 10.4 µM | - | [1] | |

| AZ-27 | RSV L-Protein | Antiviral Assay (RSV A2) | EC50: ~24 nM | HEp-2 | [2] |

| JNJ-8003 | RSV Polymerase | Antiviral Assay | Sub-nanomolar | - | |

| MRK-1 | RSV L-Protein | Biochemical Assay | - | - | [3] |

Table 2: Cytotoxicity of RSV L-Protein Inhibitors

| Inhibitor | CC50 | Cell Line | Reference |

| IN-3 | 16 µM | HEp-2 | [1] |

| AZ-27 | >100 µM | HEp-2 | [2] |

Structural Insights into L-Protein Inhibition

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the atomic-level details of how NNIs interact with the RSV L-P polymerase complex. These studies have identified several distinct binding pockets within the L-protein, leading to allosteric inhibition of its enzymatic functions.

The Capping Domain: A Hotspot for Inhibition

A prominent binding site for several potent NNIs, including JNJ-8003 and MRK-1, is located within the capping domain (PRNTase) of the L-protein.[3] Binding of these inhibitors to this pocket induces conformational changes that are transmitted to the distant RdRp active site, thereby inhibiting RNA synthesis.[3]

-

JNJ-8003: This inhibitor binds to an induced-fit pocket in the capping domain, leading to the inhibition of de novo RNA synthesis and primer extension.

-

MRK-1: This dual inhibitor of RSV and human metapneumovirus (HMPV) L-proteins also targets a conserved allosteric site in the PRNTase domain.[3] Its binding is proposed to lock the polymerase in a conformation that is incompatible with the initiation and elongation of RNA synthesis.[3]

Inhibition through the Connector Domain

Another class of inhibitors, exemplified by AZ-27, is associated with resistance mutations in the connector domain of the L-protein, suggesting a different allosteric mechanism of action. AZ-27 has been shown to inhibit the initiation of RNA synthesis at the promoter.

Experimental Protocols

The characterization of RSV L-protein inhibitors relies on a combination of structural, biochemical, and cell-based assays.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of the RSV L-P polymerase complex in the apo state or bound to an inhibitor.

Methodology:

-

Protein Expression and Purification: The RSV L and P proteins are co-expressed, typically in insect cells (e.g., Sf9), and the complex is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Grid Preparation: The purified L-P complex, with or without the inhibitor, is applied to cryo-EM grids. The grids are then plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native conformation of the complex.

-

Data Collection: The frozen grids are imaged using a high-end transmission electron microscope equipped with a direct electron detector. Thousands of movies of the particles are collected.

-

Image Processing: The raw movie frames are corrected for motion. Individual particle images are then picked, classified in 2D and 3D to remove noise and select for homogeneous populations, and finally reconstructed into a high-resolution 3D density map.

-

Model Building and Refinement: An atomic model of the L-P complex is built into the cryo-EM density map and refined to fit the data. The inhibitor is then modeled into its corresponding density.

In Vitro Polymerase Activity Assay

Objective: To quantify the inhibitory effect of a compound on the RNA synthesis activity of the purified L-P complex.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified L-P polymerase, a synthetic RNA template (e.g., a short trailer complementary RNA), ribonucleotide triphosphates (NTPs, one of which is typically radiolabeled, e.g., [α-³²P]GTP), and the inhibitor at various concentrations.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

-

Quenching and Analysis: The reaction is stopped, and the newly synthesized RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the RNA products is quantified. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Assay (Plaque Reduction or CPE Inhibition)

Objective: To determine the potency of an inhibitor in a cell-based model of RSV infection.

Methodology:

-

Cell Culture: A susceptible cell line (e.g., HEp-2) is seeded in multi-well plates.

-

Infection: The cells are infected with a known titer of RSV.

-

Inhibitor Treatment: The infected cells are treated with serial dilutions of the inhibitor.

-

Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques or cytopathic effects (CPE).

-

Quantification: Plaques are visualized by immunostaining or crystal violet staining and counted. Alternatively, CPE is assessed. The EC50 value, the concentration of inhibitor that reduces the number of plaques or CPE by 50%, is calculated.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in the study of RSV L-protein inhibition.

Caption: RSV replication pathway and the point of L-protein inhibition.

Caption: Experimental workflow for characterizing an RSV L-protein inhibitor.

Caption: Logical flow from structural data to the mechanism of inhibition.

Conclusion and Future Directions

The structural and functional characterization of non-nucleoside inhibitors targeting the RSV L-protein has provided a solid foundation for the rational design of novel antiviral therapies. The identification of multiple allosteric binding sites opens up avenues for developing inhibitors with diverse mechanisms of action, potentially overcoming drug resistance. Future research should focus on obtaining structural information for a wider range of inhibitor scaffolds, including compounds like IN-3, to build a more complete picture of the druggable landscape of the RSV polymerase. Furthermore, time-resolved cryo-EM studies could provide dynamic insights into the conformational changes induced by these inhibitors, paving the way for the development of next-generation anti-RSV therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The RSV L-Protein-IN-3 Binding Site on the Viral RNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the binding site and mechanism of action for RSV L-protein-IN-3, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase. It includes quantitative data, detailed experimental protocols, and visualizations of key molecular and experimental processes.

Introduction: Targeting the RSV Replication Machinery

Respiratory Syncytial Virus (RSV) is a non-segmented, negative-sense RNA virus and a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals[1][2][3]. The core of the RSV replication machinery is the RNA-dependent RNA polymerase (RdRp) complex, which is responsible for both transcription of viral genes and replication of the viral genome[4][5]. This complex is a prime target for antiviral therapeutic development[6][7].

The catalytic heart of the RdRp complex is the 250 kDa Large (L) protein, which harbors three distinct enzymatic functions:

-

RNA-dependent RNA polymerization: Synthesizing RNA from an RNA template.

-

mRNA cap addition (capping): A polyribonucleotidyl transferase (PRNTase) activity that adds a 5' cap to viral mRNAs[4][8].

The L-protein's function is critically dependent on its interaction with a tetrameric phosphoprotein (P), which acts as an essential cofactor, linking the L-protein to the nucleocapsid (the N-RNA complex)[1][4][8][9]. Given its central role in the viral life cycle, the L-protein is an attractive target for small-molecule inhibitors. This compound is a notable wild-type RSV polymerase inhibitor that demonstrates the potential of this therapeutic strategy[10].

The RSV L-Protein: Structure and Interaction

The RSV L-protein is a multifunctional enzyme with several conserved domains. Its structure provides a framework for understanding its various enzymatic activities and how they can be targeted by inhibitors. The primary domains include the RdRp, the capping (PRNTase) domain, and the methyltransferase (MTase) domain[2][4]. Cryo-electron microscopy has revealed that the P protein tetramer engages the L-protein in a striking, asymmetric arrangement, essential for polymerase function[8].

Quantitative Profile of this compound

This compound has been characterized by its inhibitory activity against the viral polymerase and its effect on viral replication in cell culture. The key quantitative metrics are summarized below.

| Metric | Value | Description | Reference |

| IC₅₀ | 10.4 µM | The concentration of the inhibitor required to reduce the in vitro activity of the wild-type RSV polymerase by 50%. | [10] |

| EC₅₀ | 2.1 µM | The concentration required to inhibit RSV replication in infected HEp-2 cells by 50%. | [10] |

| CC₅₀ | 16 µM | The concentration that causes a 50% reduction in the viability of HEp-2 cells, indicating its cytotoxic potential. | [10] |

Mechanism of Action and Putative Binding Site

This compound belongs to a class of non-nucleoside inhibitors (NNIs). Unlike nucleoside analogs that compete with natural nucleotides at the catalytic site of the RdRp domain, many NNIs targeting the RSV L-protein function by allosterically inhibiting one of its enzymatic activities.

Evidence from related compounds suggests that this class of inhibitors targets the capping (guanylylation) function of the L-protein[11]. The proposed mechanism is that the inhibitor binds to a site within or near the capping domain, preventing the transfer of guanosine monophosphate (GMP) to the 5' end of nascent viral mRNA. This lack of a 5' cap structure destabilizes the mRNA and prevents its translation, effectively halting the production of viral proteins[11].

The precise binding site of this compound has been inferred from resistance studies with similar inhibitors. Viruses cultured in the presence of these compounds develop mutations in the L-protein that reduce inhibitor sensitivity. These mutations cluster in a specific region of the L-protein, strongly suggesting it constitutes the inhibitor binding pocket.

-

Studies have identified an I1381S mutation in the L-protein that confers resistance, pointing to this residue as a key part of the binding site[11].

-

Other research on similar benzazepine-derived inhibitors has identified a Y1631H mutation in the L-protein in resistant viruses, further defining this allosteric pocket[12][13].

-

A separate inhibitor, AZ-27, also generated resistance via a mutation in the putative capping domain, reinforcing this region as a druggable target[7].

Experimental Protocols

The characterization of RSV L-protein inhibitors like IN-3 involves a series of biochemical and cell-based assays.

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified polymerase complex.

Methodology:

-

Expression and Purification: The RSV L and P proteins are co-expressed in an insect cell system (e.g., Sf21 cells) using baculovirus vectors and purified as a complex using affinity and size-exclusion chromatography[14][15].

-

Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM Tris-acetate (pH 7.5), 120 mM K-acetate, 4.5 mM MgCl₂, 3 mM DTT, and BSA[16].

-

Components: The purified L-P complex is combined with a short synthetic RNA oligonucleotide template (e.g., representing the viral promoter) and a mix of ATP, UTP, CTP, and a radiolabeled nucleotide such as [α-³²P]GTP or [³H]CTP[14][16][17].

-

Inhibition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixtures.

-

Incubation: The reaction is incubated at 30°C for 2-3 hours to allow for RNA synthesis.

-

Analysis: RNA products are purified (e.g., via Trizol extraction) and separated by size on a denaturing polyacrylamide gel. The amount of incorporated radiolabel is quantified using autoradiography or phosphorimaging to determine the level of inhibition at each compound concentration[14].

This assay measures the compound's ability to inhibit viral replication in a cellular context.

Methodology:

-

Cell Culture: HEp-2 cells are seeded in 96-well plates and grown to confluence[11].

-

Infection: Cells are pre-incubated with serial dilutions of the inhibitor for 1 hour before being infected with RSV (e.g., Long strain or A2 strain) at a low multiplicity of infection (MOI) of 0.1[7][11].

-

Incubation: The infected cells are incubated for 48-72 hours in the presence of the inhibitor[7][11].

-

Quantification (ELISA): Viral replication is quantified by measuring the expression of a viral protein, typically the Fusion (F) protein.

-

Cells are fixed with acetone and blocked.

-

A primary monoclonal antibody against the RSV F protein is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added, and the resulting colorimetric or chemiluminescent signal is read on a plate reader. The signal is proportional to the amount of viral replication[7][11].

-

-

Calculation: The EC₅₀ value is calculated from the dose-response curve.

This protocol identifies the binding site of an inhibitor by selecting for and sequencing resistant viral variants.

Methodology:

-

Serial Passage: RSV is cultured in HEp-2 cells in the presence of a sub-optimal concentration of the inhibitor (e.g., near the EC₅₀).

-

Dose Escalation: With each subsequent passage, the virus that remains viable is used to infect fresh cells, and the concentration of the inhibitor is gradually increased. This process selects for viral mutants that are less susceptible to the compound.

-

Plaque Purification: Once a resistant viral population is established, individual viral clones are isolated via plaque purification.

-

RNA Extraction and Sequencing: Viral RNA is extracted from the resistant clones. The gene encoding the L-protein is amplified using RT-PCR and sequenced.

-

Mutation Identification: The L-gene sequence from the resistant virus is compared to the wild-type sequence to identify amino acid substitutions that confer resistance[7][11]. These mutations pinpoint the inhibitor's target site.

Conclusion and Future Directions

This compound is a valuable chemical tool that validates the viral polymerase as a key therapeutic target. Evidence from related compounds strongly indicates that it binds to an allosteric site within the L-protein's capping domain, inhibiting the crucial process of mRNA guanylylation. The identification of resistance mutations, such as I1381S and Y1631H, has provided critical insights into the location of this druggable pocket.

Future research should focus on obtaining a high-resolution co-crystal or cryo-EM structure of the RSV L-P complex bound to IN-3 or a related analog. Such a structure would definitively confirm the binding site and reveal the precise molecular interactions, providing an invaluable blueprint for the structure-based design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. These efforts will be instrumental in developing an effective treatment for RSV, a persistent global health threat.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Viral Phosphoprotein Binding Site on the Surface of the Respiratory Syncytial Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 7. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

- 15. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter | PLOS Pathogens [journals.plos.org]

- 16. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.emory.edu [med.emory.edu]

The Central Engine of RSV: A Technical Guide to the L-Protein's Role in the Viral Life Cycle

For Researchers, Scientists, and Drug Development Professionals

The Respiratory Syncytial Virus (RSV) Large (L) protein is a multifunctional enzyme that serves as the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex. Its central role in viral transcription and replication makes it a prime target for novel antiviral therapies. This in-depth guide provides a technical overview of the RSV L-protein, its enzymatic functions, interactions with other viral components, and its significance in the context of the viral life cycle and host-pathogen interactions.

Domain Architecture and Enzymatic Functions

The RSV L-protein is a large, approximately 250 kDa protein, organized into several distinct functional domains. These domains work in a coordinated fashion to carry out the essential processes of viral RNA synthesis.[1]

-

RNA-dependent RNA polymerase (RdRp) Domain: Located in the N-terminal region, this is the catalytic heart of the L-protein, responsible for the polymerization of ribonucleotides into new RNA strands using the viral RNA genome as a template.[1]

-

Polyribonucleotidyltransferase (PRNTase) or Capping Domain: This domain is responsible for the unconventional 5' capping of viral mRNAs. This process is crucial for mRNA stability, efficient translation, and evasion of the host innate immune system.[1]

-

Connector Domain (CD): A structurally important domain that links the RdRp/PRNTase region with the methyltransferase domain.[2]

-

Methyltransferase (MTase) Domain: This domain catalyzes the methylation of the mRNA cap structure at both the N7 and 2'-O positions, further contributing to mRNA stability and translation efficiency.[3]

-

C-terminal Domain (CTD): The function of this domain is less well-defined but is thought to be involved in protein stability and interactions.[2]

The L-Protein in the RSV Transcription and Replication Complex

The L-protein does not function in isolation. It forms a complex with several other viral proteins to efficiently carry out its functions. The minimal components required for RNA replication are the L-protein, the phosphoprotein (P), and the nucleoprotein (N) encapsidating the RNA genome.[1] For efficient transcription, an additional viral protein, M2-1, is required.[1]

-

Phosphoprotein (P): The P-protein acts as an essential cofactor for the L-protein. It is believed to function as a bridge, connecting the L-protein to the N-RNA template.[1] The interaction between L and P is crucial for the processivity of the polymerase. The P-protein exists as a tetramer and is thought to wrap around the L-protein.[4]

-

Nucleoprotein (N): The N-protein encapsidates the viral RNA genome, forming a ribonucleoprotein (RNP) complex. This RNP serves as the template for the L-protein polymerase activity.[1]

-

M2-1 Protein: This protein functions as a transcription anti-termination factor, promoting the synthesis of full-length viral mRNAs.[1]

The interplay between these proteins is critical for the regulation of transcription versus replication, a key switch in the viral life cycle.

Quantitative Data on L-Protein Function

Precise kinetic and binding data for the RSV L-protein are crucial for understanding its enzymatic mechanisms and for the development of targeted inhibitors. While a complete dataset is still an area of active research, the following tables summarize some of the currently available quantitative information.

| Parameter | Value | Protein/Complex | Condition/Assay | Reference |

| RdRp Activity | ||||

| Km for CTP | 0.056 ± 0.010 µM | WT L-P complex | In vitro primer extension assay | [5] |

| Km for 2'F-4'N3-CTP | 0.62 ± 0.042 µM | WT L-P complex | In vitro primer extension assay | [5] |

| Methyltransferase Activity | ||||

| Active Concentration | 25 nM | MTase-CTD | In vitro filter-binding assay with 3H-SAM | [3] |

| Inhibitor | Parameter | Value | Target | Assay | Reference |

| AZ-27 | EC50 | 24 ± 9 nM (subtype A) | L-protein (capping domain) | RSV ELISA in HEp-2 cells | [6] |

| EC50 | 1.0 ± 0.28 µM (subtype B) | L-protein (capping domain) | RSV ELISA in HEp-2 cells | [6] | |

| IC50 | 0.036 µM | WT L-P complex | In vitro primer-extension RdRp assay | [5] | |

| RSV L-protein-IN-1 | EC50 | 0.021 µM | L-protein | Not specified | |

| IC50 | 0.089 µM | Polymerase | Not specified | ||

| MRK-1 | KD | 2.3 to 5.2 nM | L-P complex | Radioligand binding assay |

Experimental Protocols

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay measures the ability of the purified L-P complex to synthesize RNA from a template.

Materials:

-

Purified recombinant RSV L-P complex

-

RNA oligonucleotide template (e.g., a short sequence corresponding to the viral promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-32P]GTP or [α-33P]CTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT, 10% glycerol)

-

RNase inhibitor

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)

-

Gel loading buffer (e.g., formamide-based)

-

Phosphorimager screen and scanner

Procedure:

-

Reaction Setup: In a microfuge tube on ice, assemble the reaction mixture:

-

Reaction buffer

-

RNase inhibitor

-

RNA template

-

Cold rNTPs (to desired final concentration)

-

Radiolabeled rNTP

-

-

Initiate Reaction: Add the purified L-P complex to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-3 hours).

-

Stop Reaction: Terminate the reaction by adding an equal volume of gel loading buffer and heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the desired separation of RNA products is achieved.

-

Visualization: Expose the gel to a phosphorimager screen overnight.

-

Analysis: Scan the screen using a phosphorimager and quantify the radiolabeled RNA products.

Co-Immunoprecipitation (Co-IP) of L-Protein and P-Protein

This protocol is designed to demonstrate the interaction between the L and P proteins in a cellular context.

Materials:

-

HEp-2 or A549 cells

-

Plasmids expressing tagged L-protein (e.g., FLAG-L) and P-protein

-

Transfection reagent

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tag (e.g., anti-FLAG antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-